molecular formula C13H13Cl2N3O3 B4844254 3-[(cyanoacetyl)amino]propyl (3,4-dichlorophenyl)carbamate

3-[(cyanoacetyl)amino]propyl (3,4-dichlorophenyl)carbamate

Cat. No. B4844254
M. Wt: 330.16 g/mol
InChI Key: BTXZPTZKGVIEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(cyanoacetyl)amino]propyl (3,4-dichlorophenyl)carbamate, commonly known as CDCP, is a chemical compound used in scientific research. It is a carbamate derivative that has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

CDCP exerts its effects by inhibiting various enzymes and signaling pathways. In cancer research, CDCP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. CDCP has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is involved in cell survival and proliferation. In inflammation research, CDCP has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, CDCP has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CDCP has been shown to have various biochemical and physiological effects. In cancer research, CDCP has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, CDCP has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, CDCP has been shown to protect against oxidative stress and neuroinflammation. CDCP has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

CDCP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have low toxicity in animal studies. However, CDCP has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for CDCP research. In cancer research, CDCP could be further studied as a potential anti-cancer agent. In inflammation research, CDCP could be studied as a potential treatment for inflammatory diseases. In neurodegenerative disorder research, CDCP could be studied as a potential treatment for neurodegenerative diseases. Additionally, the synthesis method for CDCP could be optimized to improve its water solubility and half-life. Overall, CDCP has shown promising results in scientific research and has potential for future therapeutic applications.

Scientific Research Applications

CDCP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CDCP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, CDCP has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, CDCP has been shown to protect against oxidative stress and neuroinflammation.

properties

IUPAC Name

3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3/c14-10-3-2-9(8-11(10)15)18-13(20)21-7-1-6-17-12(19)4-5-16/h2-3,8H,1,4,6-7H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXZPTZKGVIEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCCCNC(=O)CC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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